![molecular formula C9H12O3 B3330173 2-Oxaspiro[4.5]decane-1,8-dione CAS No. 67132-93-8](/img/structure/B3330173.png)
2-Oxaspiro[4.5]decane-1,8-dione
Overview
Description
2-Oxaspiro[4.5]decane-1,8-dione is a chemical compound with the molecular formula C9H12O3 . It has a molecular weight of 168.19 . This compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 2-Oxaspiro[4.5]decane-1,8-dione is characterized by a spirocyclic system, which includes a nine-membered ring fused to a five-membered ring . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis
2-Oxaspiro[4.5]decane-1,8-dione has a molecular weight of 168.19 and a molecular formula of C9H12O3 . Other physical and chemical properties such as density, boiling point, and melting point are not specified in the available resources .Scientific Research Applications
Enhanced Reactivity in Chemical Reactions
2-Oxaspiro[4.5]decane derivatives demonstrate enhanced reactivity in certain chemical reactions. For instance, 8-Oxa-1,4-dithiaspiro[4.5]decane-7,9-dione shows increased reactivity in the Castagnoli-Cushman reaction with imines (Rashevskii et al., 2020).
Crystal Structure Analysis
The crystal structures of novel oxaspirocyclic compounds, including derivatives of 2-Oxaspiro[4.5]decane, have been elucidated using single crystal X-ray crystallography. This provides insights into molecular geometry and intermolecular interactions (Jiang & Zeng, 2016).
Applications in Organic Synthesis
2-Oxaspiro[4.5]decane derivatives are used in organic synthesis. For example, Methyl 1-(2-bromoisobutyryl)cyclopentanecarboxylate reacts with zinc and aromatic aldehydes to afford specific 2-Oxaspiro[4.5]decane derivatives (Kirillov et al., 2004).
Synthesis of Spirooxazolidine Derivatives
A series of spirooxazolidine-2,4-dione derivatives related to 2-Oxaspiro[4.5]decane have been synthesized and evaluated for their potential as cholinergic agents in pharmacological studies (Tsukamoto et al., 1993).
Development of Antimicrobial and Detoxification Applications
2-Oxaspiro[4.5]decane derivatives have been explored for antimicrobial and detoxification applications. For instance, N-halamine-coated cotton, using derivatives of 2-Oxaspiro[4.5]decane, showed potential in oxidizing harmful chemicals and exhibiting antimicrobial properties (Ren et al., 2009).
properties
IUPAC Name |
2-oxaspiro[4.5]decane-1,8-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c10-7-1-3-9(4-2-7)5-6-12-8(9)11/h1-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTRKRHVNREYFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1=O)CCOC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801304229 | |
Record name | 2-Oxaspiro[4.5]decane-1,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801304229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxaspiro[4.5]decane-1,8-dione | |
CAS RN |
67132-93-8 | |
Record name | 2-Oxaspiro[4.5]decane-1,8-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67132-93-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Oxaspiro[4.5]decane-1,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801304229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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